molecular formula C24H13N3O3S3 B2768256 5-(benzo[d]thiazol-2-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 888410-96-6

5-(benzo[d]thiazol-2-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2768256
CAS No.: 888410-96-6
M. Wt: 487.57
InChI Key: AYPCKGPTVRTGDY-UHFFFAOYSA-N
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Description

5-(benzo[d]thiazol-2-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C24H13N3O3S3 and its molecular weight is 487.57. The purity is usually 95%.
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Scientific Research Applications

Coordination Chemistry and Structural Analysis

  • Novel organic ligands closely related to the compound of interest have been synthesized, leading to the formation of coordination complexes with metals such as Copper(II), Cobalt(II), and Nickel(II). These complexes were analyzed using single-crystal X-ray diffraction, revealing their structural details and coordination geometries. The study also explored the electrochemical properties of these ligands and complexes, indicating potential applications in catalysis or material science (Myannik et al., 2018).

Synthetic Chemistry and Bioactivity

  • The compound's framework has been utilized in synthesizing a variety of heterocyclic compounds, demonstrating the synthetic versatility of the core structure. These compounds, including pyrazoles, oxadiazoles, and thiazoles, have been evaluated for their antibacterial and antifungal activities, indicating the potential for developing new antimicrobial agents (Isloor et al., 2010).

Material Science and Coatings

  • A derivative incorporating the coumarin and thiazole moieties has been synthesized and characterized, showing promising antimicrobial activity. This compound was incorporated into polyurethane coatings, demonstrating effective antimicrobial properties against various microorganisms. The study suggests the potential application of such derivatives in developing antimicrobial coatings for healthcare and industrial applications (El‐Wahab et al., 2014).

Chemosensors

  • Coumarin benzothiazole derivatives have been synthesized and investigated for their photophysical properties and ability to act as chemosensors for cyanide anions. These compounds exhibit significant changes in fluorescence upon interaction with cyanide, suggesting their utility in environmental monitoring and analytical chemistry applications (Wang et al., 2015).

Mechanism of Action

Mode of Action

It is known that the compound has a unique structure that allows it to interact with its targets in a specific manner . The exact nature of these interactions and the resulting changes in cellular processes are subjects of ongoing research.

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways due to its complex structure and potential interactions with various targets. The exact pathways and their downstream effects are yet to be elucidated .

Result of Action

It is known that the compound has the potential to affect various cellular processes due to its ability to interact with multiple targets .

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H13N3O3S3/c28-21(19-9-10-20(32-19)22-25-15-6-2-4-8-18(15)33-22)27-24-26-16(12-31-24)14-11-13-5-1-3-7-17(13)30-23(14)29/h1-12H,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPCKGPTVRTGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H13N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.